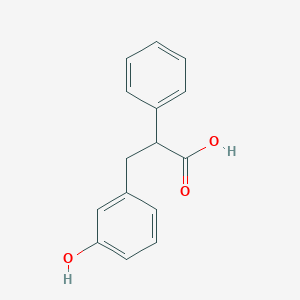

Acide 3-(3-hydroxyphényl)-2-phénylpropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoic acid backbone

Applications De Recherche Scientifique

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a metabolite in certain biological pathways and can be used to study metabolic processes.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

Target of Action

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic acid detected in human urine . It is thought to be derived from nutritional sources, such as dietary phenylalanine or polyphenols

Mode of Action

It is known that phenolic compounds, which this compound is a derivative of, can interact with various cellular targets and exert antioxidant, anti-inflammatory, and other beneficial effects .

Biochemical Pathways

It is known that phenolic compounds are metabolized through various reactions such as glucuronidation, sulfonation, and methylation .

Pharmacokinetics

It is known that phenolic compounds, which this compound is a derivative of, undergo various metabolic processes including absorption, distribution, metabolism, and excretion .

Result of Action

It is known that phenolic compounds, which this compound is a derivative of, can exert various beneficial effects at the molecular and cellular levels .

Action Environment

The action of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the production of 3-hydroxypropionic acid, a related compound, can be improved by optimizing fermentation conditions .

Analyse Biochimique

Biochemical Properties

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .

Cellular Effects

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also decreases blood pressure in vivo via vessel relaxation, possibly through the release of nitric oxide by the endothelial layer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of an aldehyde with a zinc reagent to form a β-hydroxy ester. The second step involves the hydrolysis of the ester to yield the desired acid .

Industrial Production Methods

Industrial production of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Hydroxyphenyl)propionic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid backbone.

3-(4-Hydroxyphenyl)propionic acid: This compound has the hydroxy group in the para position instead of the meta position.

Uniqueness

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to the presence of both a hydroxyphenyl group and a phenyl group, which can influence its chemical reactivity and biological activity.

Activité Biologique

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, also known as a derivative of phenylpropanoids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be represented as follows:

- Molecular Formula : C16H16O3

- CAS Number : 856810-01-0

This compound features a hydroxyl group attached to a phenyl ring, which is crucial for its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that phenolic compounds like 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Mechanism : The hydroxyl group in the structure enhances the ability to donate electrons, thereby neutralizing free radicals.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Case Study : In vitro studies demonstrated that treatment with 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

3. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Gene Regulation : It has been shown to influence the expression of genes associated with oxidative stress response and inflammation .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. A double-blind study involving human participants demonstrated that after oral administration, peak plasma concentrations were reached within approximately 6 hours, indicating good absorption characteristics .

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLXBLMCMACDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.